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Iron tmhd

MOCVD precursor Sublimation enthalpy Vapor pressure

Iron TMHD [Fe(TMHD)₃, CAS 14876-47-2] is a homoleptic iron(III) β-diketonate complex belonging to the M(tmhd)ₙ family of metalorganic precursors widely employed in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). With a molecular weight of ~605.66 g·mol⁻¹, a melting range of 179–185 °C, and a boiling point of ~300 °C (with decomposition), Fe(TMHD)₃ is a red crystalline solid that sublimes cleanly without measurable residue under inert atmosphere, making it suitable for vapor-phase delivery of iron.

Molecular Formula C33H60FeO6
Molecular Weight 608.7 g/mol
Cat. No. B13695461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron tmhd
Molecular FormulaC33H60FeO6
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Fe]
InChIInChI=1S/3C11H20O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;
InChIKeyWLITYJBILWOYFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron TMHD – Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(III) as a Volatile CVD/ALD Precursor: Core Properties and Procurement Relevance


Iron TMHD [Fe(TMHD)₃, CAS 14876-47-2] is a homoleptic iron(III) β-diketonate complex belonging to the M(tmhd)ₙ family of metalorganic precursors widely employed in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). With a molecular weight of ~605.66 g·mol⁻¹, a melting range of 179–185 °C, and a boiling point of ~300 °C (with decomposition), Fe(TMHD)₃ is a red crystalline solid that sublimes cleanly without measurable residue under inert atmosphere, making it suitable for vapor-phase delivery of iron [1]. Commercial grades are routinely available at 99.9% purity (metals basis), reflecting the stringent requirements of thin-film electronics fabrication .

Why Iron TMHD Cannot Be Readily Substituted by Other Iron Precursors in Vapor-Phase Deposition Processes


Iron precursors for MOCVD and ALD span structurally diverse classes—ferrocene [Fe(Cp)₂], iron(III) acetylacetonate [Fe(acac)₃], iron(III) chloride [FeCl₃], and fluorinated β-diketonates such as Fe(hfac)₃—each with distinct volatility, thermal stability, decomposition pathways, and film incorporation behavior. Substituting one for another without process re-optimization can lead to mismatched vapor pressure curves, premature decomposition, halide contamination, or altered film stoichiometry [1][2]. The quantitative evidence below demonstrates that Fe(TMHD)₃ occupies a specific performance envelope defined by its sublimation enthalpy, long-term isothermal stability, and compatibility with co-precursor systems that cannot be replicated by its closest analogs.

Quantitative Differentiation Evidence for Iron TMHD vs. Closest Analogs: Vapor Pressure, Thermal Stability, Nanoparticle Assembly, and ALD Compatibility


Sublimation Enthalpy: Fe(TMHD)₃ vs. Ferrocene – Quantitative Difference in Volatility Barrier

The enthalpy of sublimation (ΔH_sub) dictates the temperature dependence of precursor vapor pressure and thus the achievable mass transport rate in CVD. Fe(TMHD)₃ exhibits a ΔH_sub of 131.93 kJ·mol⁻¹ over the temperature range 341–408 K, derived from Knudsen cell vapor pressure measurements [1]. In contrast, ferrocene [Fe(Cp)₂], a widely used iron precursor, has a recommended ΔH_sub of 74.38 ± 0.38 kJ·mol⁻¹ at 298.15 K [2]. The factor of ~1.8× higher ΔH_sub for Fe(TMHD)₃ means its vapor pressure rises more steeply with temperature, requiring different bubbler/source temperature set-points to achieve equivalent mass delivery rates.

MOCVD precursor Sublimation enthalpy Vapor pressure

Nanoparticle Size Distribution: Fe(TMHD)₃ Outperforms Fe(acac)₃ in Self-Assembly Monodispersity

In a direct head-to-head comparison of Fe(β-diketonate)₃ precursors for FePt nanoparticle synthesis, replacing Fe(acac)₃ with Fe(tmhd)₃ yielded superparamagnetic nanoparticles of 4–5 nm diameter, but critically with the narrowest size distribution and long-range ordered self-assembled monolayers. Fe(dbm)₃ produced densely packed FePt₃/Fe₂O₃ heterodimers, while Fe(hfac)₃ reduced the Fe fraction and magnetization [1]. The narrowest size dispersity achieved exclusively with Fe(tmhd)₃ is a direct consequence of the steric bulk of the tmhd ligand moderating nucleation kinetics.

Nanoparticle synthesis FePt self-assembly Size distribution

Isothermal Thermal Stability: Complete Evaporation Without Residue at 428 K for Fe(TMHD)₃

Isothermal thermogravimetric analysis (TGA) was used to evaluate long-term thermal stability of six M(tmhd)ₙ compounds. Fe(TMHD)₃ was tested at 428 K (155 °C) under inert atmosphere and demonstrated a linear mass loss versus time with complete evaporation leaving no measurable residue, confirming an exclusive evaporation process without decomposition [1]. This is documented as superior to the behavior of metal acetylacetonates, where the tmhd ligand imparts generally better thermal stability [1]. In the same study, Mn(tmhd)₃, Al(tmhd)₃, Cr(tmhd)₃, and Cu(tmhd)₂ required 447 K to achieve comparable evaporation behavior.

Thermal stability TGA CVD precursor screening

Vapor Pressure Quantification: Fe(TMHD)₃ Data Enable Precise CVD Delivery Modeling

The equilibrium vapor pressure of Fe(TMHD)₃ was measured by the Knudsen effusion method across 341–408 K, yielding fitted Antoine coefficients A_i and B_i (log₁₀(p/kPa) = A_i − B_i/(T/K)) that permit quantitative modeling of precursor delivery [1]. Representative measured vapor pressure values include: ~9.8 Pa at 389.05 K, ~3.3 Pa at 360.45 K, ~0.24 Pa at 355.68 K, and ~0.13 Pa at 398.55 K [1]. These data stand in contrast to Fe(acac)₃, whose vapor pressure literature is scattered across multiple techniques with non-negligible systematic errors, partly due to measurements spanning the melting temperature [2].

Vapor pressure Antoine coefficients CVD process control

Single-Phase Perovskite Film Deposition: Fe(TMHD)₃ Enables Stoichiometric Sr-Co-Fe-O at Reduced Pressure

In aerosol-assisted CVD of SrCo_yFe_(1−y)O_(3−δ) mixed-conducting ceramic films, Fe(TMHD)₃ was used alongside Sr(tmhd)₂·2H₂O and Co(tmhd)₃. At a deposition temperature of 550 °C and reduced pressure of 15 mm Hg, single-phase perovskite films were obtained. In contrast, deposition at atmospheric pressure produced mixed-phase films [1]. This demonstrates that Fe(TMHD)₃, when deployed in a matched-ligand precursor set, supports phase-pure perovskite growth under optimized pressure conditions—a result not readily achieved with non-tmhd iron sources.

MOCVD Perovskite thin film Mixed-conducting ceramic

Fe³⁺ Oxidation State Retention in ALD: Fe(TMHD)₃ Deposits Fe in Maximum-Magnetization State

In ALD of Fe-doped ZrO₂ films at 350 °C using Zr(TMHD)₄ and Fe(TMHD)₃ with ozone, X-ray photoemission spectroscopy (XPS) confirmed that Fe is incorporated exclusively in the Fe³⁺ chemical state [1]. This is significant because Fe³⁺ maximizes the magnetization per atom, a critical parameter for spintronic applications. By contrast, iron precursors containing Fe(II) (e.g., ferrocene) often yield mixed Fe²⁺/Fe³⁺ states or require post-deposition oxidation, while FeCl₃ introduces chloride residues that can degrade electronic properties [2].

ALD XPS Fe oxidation state Spintronics

Optimal Procurement and Application Scenarios for Iron TMHD Based on Quantitative Evidence


Multiferroic BiFeO₃ Thin-Film Fabrication via MOCVD or Radical-Enhanced ALD

Fe(TMHD)₃ is the iron precursor of choice for MOCVD and RE-ALD deposition of perovskite BiFeO₃ films, where it is co-delivered with Bi(TMHD)₃ or Bi(phenyl)₃. The matched tmhd ligand chemistry ensures compatible volatility and decomposition kinetics, enabling stoichiometric, phase-pure films with demonstrated ferroelectric switching and weak ferromagnetism [1]. ALD growth rates using Fe(TMHD)₃ (0.49 Å/cycle for Fe₂O₃ in RE-ALD mode) are superior to thermal ALD rates (0.04 Å/cycle) reported previously [2].

Monodisperse FePt Magnetic Nanoparticle Synthesis for High-Density Recording Media

When narrow particle size distribution and long-range self-assembly order are the primary quality targets, Fe(TMHD)₃ outperforms Fe(acac)₃, Fe(dbm)₃, and Fe(hfac)₃ as the iron source in thermal decomposition synthesis of FePt-based superparamagnetic nanoparticles (~4–5 nm) [1]. Procurement should prioritize Fe(TMHD)₃ when the application demands monodisperse nanoparticle arrays for bit-patterned media or biomedical imaging probes.

Fe-Doped ZrO₂ and HfO₂ High-κ Dielectrics for Spintronic Devices via ALD

Fe(TMHD)₃ is a demonstrated ALD precursor for Fe doping of ZrO₂ thin films at 350 °C, using ozone as the oxygen source [1]. XPS confirms exclusive Fe³⁺ incorporation, maximizing magnetization per dopant atom. The process enables precise control of Fe content via ALD precursor pulse ratio, with stabilization of the high-temperature tetragonal/cubic ZrO₂ phase after rapid thermal annealing at 600 °C—properties not readily achievable with halide-based iron precursors that risk chlorine contamination [2].

Mixed-Conducting Perovskite Ceramic Membranes for Oxygen Separation

Fe(TMHD)₃ is a key precursor in aerosol-assisted CVD of SrCo_yFe_(1−y)O_(3−δ) dense ceramic membranes on porous substrates. At 550 °C and 15 mm Hg, single-phase perovskite films with leak-tight N₂ performance are deposited; the Co/Fe ratio in the film reflects the precursor solution composition, enabling stoichiometric control [1]. Fe(TMHD)₃ sublimes readily at ~200 °C in N₂ carrier gas and reacts to form iron oxide only in the presence of O₂ above 280–300 °C, offering a wide thermal processing window [2].

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